molecular formula C14H11FO5S B2832520 2-Benzoyl-4-methoxyphenyl sulfurofluoridate CAS No. 2411314-63-9

2-Benzoyl-4-methoxyphenyl sulfurofluoridate

Cat. No.: B2832520
CAS No.: 2411314-63-9
M. Wt: 310.3
InChI Key: ZZYDYPSAWIXXKG-UHFFFAOYSA-N
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Description

2-Benzoyl-4-methoxyphenyl sulfurofluoridate is a synthetic organic compound characterized by the presence of benzoyl, methoxyphenyl, and sulfurofluoridate groups

Properties

IUPAC Name

2-benzoyl-1-fluorosulfonyloxy-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5S/c1-19-11-7-8-13(20-21(15,17)18)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYDYPSAWIXXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-methoxyphenyl sulfurofluoridate typically involves the reaction of 2-benzoyl-4-methoxyphenol with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-methoxyphenyl sulfurofluoridate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfurofluoridate group to sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfurofluoridate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-4-methoxyphenyl sulfurofluoridate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-methoxyphenyl sulfurofluoridate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, resulting in the desired biological or chemical effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-4-methoxyphenyl sulfonate
  • 2-Benzoyl-4-methoxyphenyl sulfate
  • 2-Benzoyl-4-methoxyphenyl sulfide

Uniqueness

2-Benzoyl-4-methoxyphenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity compared to its sulfonate, sulfate, and sulfide analogs. This unique reactivity makes it a valuable compound for specific synthetic and research applications.

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